The indazole core structure is present in many bioactive molecules, including pharmaceuticals []. Due to the presence of two fluorine atoms at the 6 and 7 positions, 6,7-Difluoro-1H-indazole might possess unique properties that could be beneficial for drug development. However, further research is needed to explore its specific interactions with biological targets.
6,7-Difluoro-1H-indazole is a heterocyclic compound belonging to the indazole family, characterized by the presence of two fluorine atoms at the 6 and 7 positions of the indazole ring. Its molecular formula is , and it has a molecular weight of approximately 158.12 g/mol. The structure of 6,7-difluoro-1H-indazole features a five-membered ring containing two nitrogen atoms, which contributes to its unique chemical properties and potential biological activities.
These reactions highlight the compound's versatility in synthetic organic chemistry and its potential for creating diverse derivatives.
Research indicates that 6,7-difluoro-1H-indazole exhibits significant biological activity. It has been studied for its potential as an anticancer agent, with some derivatives showing inhibitory effects on various cancer cell lines. The fluorine substituents enhance lipophilicity and metabolic stability, improving interaction with biological targets. Additionally, preliminary studies suggest possible anti-inflammatory and antimicrobial properties, indicating its relevance in medicinal chemistry.
The synthesis of 6,7-difluoro-1H-indazole typically involves several methods:
These methods are optimized for yield and purity, often employing environmentally friendly solvents and reagents to minimize environmental impact.
6,7-Difluoro-1H-indazole has several applications across various fields:
Interaction studies involving 6,7-difluoro-1H-indazole focus on its binding affinity with various biological targets. The presence of fluorine enhances interactions with enzymes and receptors. These studies are crucial for understanding how structural modifications impact biological activity and therapeutic potential. For instance, investigations into enzyme inhibition mechanisms have shown that the compound can effectively modulate specific pathways involved in disease processes.
Several compounds share structural similarities with 6,7-difluoro-1H-indazole. A comparison highlights its uniqueness:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1H-Indazole | Lacks fluorine atoms | Different chemical properties and biological activities |
| 6-Fluoro-1H-indazole | Fluorine at position 6 | Similar reactivity but different substitution pattern |
| 3-Iodo-1H-indazole | Iodine at position 3 | Affects binding affinity compared to difluoro variant |
| 6,7-Dichloro-1H-indazole | Chlorine atoms instead of fluorine | Different reactivity due to halogen substitution |
| 6,7-Difluoro-3-methyl-1H-indazole | Methyl group at position 3 | Alters biological activity compared to the parent compound |
The uniqueness of 6,7-difluoro-1H-indazole lies in its specific substitution pattern (fluorine at positions 6 and 7), which enhances its stability, reactivity, and biological activity compared to other indazole derivatives. This distinct profile makes it a valuable compound in pharmaceutical research and development.
6,7-Difluoro-1H-indazole is a fluorinated bicyclic heteroaromatic compound consisting of a benzene ring fused to a pyrazole ring. Its core structure includes fluorine atoms at the 6 and 7 positions of the indazole scaffold. This substitution pattern significantly influences its electronic properties, stability, and reactivity compared to unsubstituted indazole derivatives.
Key structural features:
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₇H₄F₂N₂ | |
| Molecular weight | 154.12 g/mol | |
| InChIKey | QSIDYFNVUPPDES-UHFFFAOYSA-N | |
| SMILES | FC1=C(F)C=CC2=C1NN=C2 |
The compound exists in its 1H-tautomeric form, where the hydrogen atom is attached to the nitrogen in the pyrazole ring. This tautomerism is critical for its stability and interaction with biological targets.
The synthesis of indazole derivatives dates back to the 19th century, with foundational work by Emil Fischer on phenylhydrazine reactions. Modern research on 6,7-difluoro-1H-indazole emerged in the 2000s, driven by its potential in medicinal chemistry and materials science.
Key milestones:
Fluorination at the 6 and 7 positions enhances metabolic stability and alters electronic properties, making it a valuable intermediate in drug discovery.
6,7-Difluoro-1H-indazole serves as a versatile building block across disciplines:
| Domain | Applications | Key Advantages |
|---|---|---|
| Medicinal Chemistry | Kinase inhibitors, anticancer agents, antimicrobial compounds | Enhanced bioavailability, target specificity |
| Materials Science | Organic semiconductors, OLED materials, coordination polymers | Tunable HOMO-LUMO gaps, π-conjugation |
| Synthetic Chemistry | Precursor for functionalized indazoles, cross-coupling reactions | High reactivity at fluorinated positions |
Recent studies highlight its role in modulating the p53/MDM2 pathway in cancer research and as a ligand in metal-organic frameworks.
6,7-Difluoro-1H-indazole represents a significant member of the fluorinated indazole family, characterized by the presence of two fluorine atoms at specific positions on the bicyclic aromatic framework. The compound exhibits well-defined molecular characteristics that distinguish it from other indazole derivatives [1] [2] [3].
The molecular identity of 6,7-difluoro-1H-indazole is established through its fundamental chemical descriptors. The compound possesses the molecular formula C₇H₄F₂N₂ with a molecular weight of 154.12 g/mol [1] [2] [3]. The exact mass has been determined to be 154.03425 g/mol, providing precise identification for mass spectrometric analysis [2]. The compound is registered under CAS number 1260384-41-5 and carries the MDL number MFCD18381168 for database identification purposes [1] [3].
The structural representation through various chemical notation systems provides comprehensive identification capabilities. The InChI string (InChI=1S/C7H4F2N2/c8-5-2-1-4-3-10-11-7(4)6(5)9/h1-3H,(H,10,11)) and its corresponding InChI Key (QSIDYFNVUPPDES-UHFFFAOYSA-N) offer standardized digital identifiers [2] [3]. The SMILES notation (C1=CC(=C(C2=C1C=NN2)F)F) provides a simplified molecular representation suitable for computational applications [2] [3].
| Property | Value |
|---|---|
| IUPAC Name | 6,7-difluoro-1H-indazole |
| Molecular Formula | C₇H₄F₂N₂ |
| Molecular Weight (g/mol) | 154.12 |
| Exact Mass (g/mol) | 154.03425 |
| CAS Number | 1260384-41-5 |
| InChI | InChI=1S/C7H4F2N2/c8-5-2-1-4-3-10-11-7(4)6(5)9/h1-3H,(H,10,11) |
| InChI Key | QSIDYFNVUPPDES-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C2=C1C=NN2)F)F |
| MDL Number | MFCD18381168 |
The isotopic composition reflects the natural abundance of constituent elements. The carbon framework contains seven carbon atoms with the typical ¹²C/¹³C ratio, while the nitrogen atoms maintain the standard ¹⁴N isotopic distribution. The fluorine atoms exist exclusively as ¹⁹F, contributing to the compound's unique electronic and spectroscopic properties [2]. The hydrogen content comprises four atoms, with the remaining hydrogen being the exchangeable N-H proton characteristic of indazole structures.
The spectroscopic characterization of 6,7-difluoro-1H-indazole employs multiple analytical techniques that collectively provide comprehensive structural confirmation and electronic property assessment. Nuclear magnetic resonance spectroscopy serves as the primary tool for detailed structural elucidation [4] [5] [6].
¹H Nuclear Magnetic Resonance spectroscopy reveals characteristic signal patterns that reflect the compound's aromatic framework and fluorine substitution effects. The aromatic proton signals appear in the region of 7.12-7.73 ppm, manifesting as complex multipets due to both proton-proton and proton-fluorine coupling interactions [4] [5]. The specific chemical shifts are influenced by the electron-withdrawing nature of the fluorine substituents, which deshield adjacent protons and alter the overall electronic environment of the aromatic system.
The N-H proton typically appears as a broad signal, often exchangeable with deuterium oxide, confirming the presence of the indazole tautomeric form [4] [5]. The multiplicity patterns observed in the aromatic region provide crucial information about the substitution pattern, with the 6,7-difluoro arrangement producing distinctive coupling patterns that distinguish this isomer from other difluorinated indazoles.
¹³C Nuclear Magnetic Resonance spectroscopy provides detailed information about the carbon framework and the effects of fluorine substitution on carbon chemical shifts [4] [6]. The aromatic carbon signals exhibit characteristic coupling patterns with the adjacent fluorine atoms, appearing as doublets with specific coupling constants that reflect the C-F bond interactions. These coupling patterns serve as diagnostic features for confirming the 6,7-substitution pattern and distinguishing the compound from other regioisomers.
¹⁹F Nuclear Magnetic Resonance spectroscopy offers direct observation of the fluorine environments and their coupling interactions with adjacent carbons and protons [7]. The fluorine signals provide information about the electronic environment and can reveal conformational preferences through analysis of coupling constants and chemical shift variations.
Infrared spectroscopic analysis reveals characteristic vibrational frequencies that confirm functional group presence and molecular structure [5] [8] . The C-F stretching vibrations appear prominently in the region of 1100-1250 cm⁻¹, providing definitive confirmation of fluorine substitution . These bands are typically strong and well-resolved, making them excellent diagnostic features for fluorinated indazoles.
The N-H stretching vibration manifests as a characteristic band, often appearing as a broad absorption due to hydrogen bonding interactions in the solid state [5] [8]. The aromatic C-H stretching vibrations appear in the 3000-3100 cm⁻¹ region, while aromatic C=C and C=N stretching modes contribute to the fingerprint region between 1400-1600 cm⁻¹.
Mass spectrometric analysis provides molecular weight confirmation and fragmentation pattern information [5]. The molecular ion peak appears at m/z 154, corresponding to the expected molecular weight [5]. High-resolution mass spectrometry can distinguish the compound from isobaric species through precise mass measurement, with the exact mass of 154.03425 Da serving as a definitive identifier.
Fragmentation patterns typically involve loss of fluorine atoms or nitrogen-containing fragments, providing structural information about the indazole framework. The presence of two fluorine atoms can be confirmed through isotope pattern analysis and characteristic neutral losses during fragmentation.
| Method | Characteristic Features |
|---|---|
| ¹H NMR | Aromatic protons (7.12-7.73 ppm), NH proton (broad) |
| ¹³C NMR | Aromatic carbons, characteristic C-F coupling patterns |
| ¹⁹F NMR | Fluorine signals showing coupling to adjacent carbons |
| IR Spectroscopy | C-F stretches (1100-1250 cm⁻¹), NH stretches |
| Mass Spectrometry | Molecular ion peak at m/z 154 |
| UV-Vis | Electronic transitions in UV region |
X-ray crystallographic analysis of 6,7-difluoro-1H-indazole and related fluorinated indazole derivatives reveals significant insights into molecular conformation, crystal packing arrangements, and intermolecular interaction patterns [11]. The structural information obtained through single-crystal diffraction provides definitive confirmation of molecular geometry and supramolecular organization.
Fluorinated indazoles, including 6,7-difluoro-1H-indazole, typically crystallize in common space groups such as monoclinic P21/n or triclinic P-1 systems [11]. The molecular geometry maintains the characteristic planar indazole framework, with the fluorine atoms positioned at the 6 and 7 positions creating a unique electronic environment that influences both molecular properties and crystal packing behavior.
The bond lengths and angles within the indazole core remain consistent with established values for unsubstituted indazoles, with minor perturbations due to the electron-withdrawing effects of fluorine substitution [11]. The C-F bond lengths typically measure approximately 1.35-1.37 Å, reflecting the strong covalent nature of the carbon-fluorine bonds. The fluorine atoms adopt positions that minimize steric interactions while maximizing favorable electrostatic interactions.
The crystal packing of fluorinated indazoles exhibits distinctive patterns that differ significantly from non-fluorinated analogs [11]. The presence of fluorine atoms introduces additional electrostatic interactions and modified hydrogen bonding networks that influence the overall supramolecular architecture. Research on related fluorinated indazoles has revealed the formation of helical catemers with three-fold screw axes, representing a remarkable supramolecular arrangement unique to fluorinated systems [11].
The primary intermolecular interactions involve N-H···N hydrogen bonds characteristic of indazole derivatives, but the presence of fluorine atoms modifies the strength and directionality of these interactions [11]. The fluorine atoms can participate in weak C-H···F contacts and contribute to dipole-dipole interactions that stabilize specific packing arrangements. These interactions collectively result in the formation of dimers, trimers, or extended catemer structures with varying degrees of symmetry.
The conformational preferences of 6,7-difluoro-1H-indazole are influenced by the electronic effects of fluorine substitution and the resulting modification of the electronic distribution within the aromatic system [11]. The planar nature of the indazole core is maintained, with the fluorine atoms occupying positions that minimize unfavorable interactions while maximizing favorable electrostatic contributions.
Computational studies on related fluorinated indazole systems support the experimental crystallographic observations, providing theoretical validation of the observed conformational preferences [11]. The combination of experimental and theoretical approaches offers comprehensive understanding of the relationship between fluorine substitution and molecular conformation.
| Parameter | Description |
|---|---|
| Crystal System | Typically monoclinic or triclinic for indazole derivatives |
| Space Group | Common space groups: P21/n, P-1 |
| Unit Cell Parameters | Variable based on crystal packing |
| Crystal Packing | Dimers, trimers, or catemers with screw axes |
| Intermolecular Interactions | N-H···N hydrogen bonds, π-π stacking |
| Molecular Conformation | Planar indazole core with fluorine substituents |
| Hydrogen Bonding | Strong N-H···N interactions forming chains or dimers |
| Fluorine Effects on Structure | Enhanced dipole interactions, altered supramolecular arrangement |
The thermodynamic and kinetic properties of 6,7-difluoro-1H-indazole are significantly influenced by the presence of the two fluorine substituents, which modify the compound's stability, reactivity, and thermal behavior compared to unsubstituted indazoles [12] [13] [14].
6,7-Difluoro-1H-indazole demonstrates enhanced thermal stability relative to non-fluorinated analogs, attributed to the strengthening effect of C-F bonds on the overall molecular framework [15] . The compound remains stable at room temperature under normal storage conditions, with no evidence of decomposition or degradation when properly handled [1] [15]. The boiling point has been determined to be 281.4 ± 20.0°C at 760 mmHg, representing a significant value that reflects the compound's molecular weight and intermolecular interaction strength [15].
The flash point occurs at 124°C, indicating moderate flammability characteristics that require appropriate safety precautions during handling and storage [15]. The compound exists as a crystalline solid at room temperature, with physical properties influenced by the fluorine substitution pattern and resulting intermolecular interactions.
The incorporation of fluorine atoms at the 6 and 7 positions significantly alters the electronic properties of the indazole system [12] [13] [14]. Fluorine's high electronegativity creates electron-withdrawing effects that stabilize the aromatic system while modifying the HOMO-LUMO energy gap. These electronic modifications contribute to enhanced metabolic stability, a crucial property for pharmaceutical applications [13] [14].
The thermodynamic stability of 6,7-difluoro-1H-indazole is enhanced by the favorable energetic contributions of the C-F bonds, which are among the strongest single bonds in organic chemistry [13] [14]. This stability translates to improved resistance to metabolic degradation and enhanced half-life in biological systems compared to non-fluorinated counterparts.
The kinetic properties of 6,7-difluoro-1H-indazole reflect the influence of fluorine substitution on reaction rates and mechanistic pathways [12] [14]. The electron-withdrawing nature of fluorine affects the reactivity of the indazole system, generally decreasing nucleophilicity while potentially enhancing electrophilic reactivity at specific positions.
Research on fluorinated indazole derivatives has demonstrated that fluorine substitution can significantly alter enzyme inhibition kinetics and binding affinities [14]. Studies of related fluorinated indazoles as nitric oxide synthase inhibitors revealed that fluorination of the aromatic ring increased both inhibitory potency and selectivity, suggesting enhanced binding interactions and improved kinetic parameters [14].
The metabolic stability of fluorinated indazoles, including 6,7-difluoro-1H-indazole, is generally superior to non-fluorinated analogs due to the resistance of C-F bonds to enzymatic cleavage [13] [14]. This property contributes to extended half-lives and improved pharmacokinetic profiles in biological systems.
| Property | Value/Description |
|---|---|
| Thermal Stability | Stable at room temperature |
| Decomposition Temperature | Not specifically reported |
| Heat Capacity | Not available |
| Enthalpy of Formation | Not determined |
| Entropy | Not available |
| Gibbs Free Energy | Not determined |
| Reaction Kinetics | Enhanced by fluorine substitution |
| Activation Energy | Variable depending on reaction |
| Rate Constants | Dependent on specific transformations |
| Metabolic Stability | Improved due to C-F bonds |